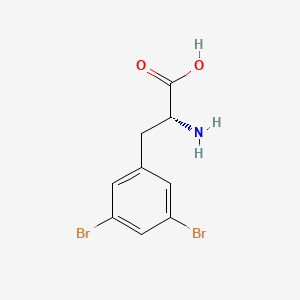

3,5-Dibromo-d-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dibromo-d-phenylalanine is a halogenated derivative of the aromatic amino acid d-phenylalanine It is characterized by the presence of two bromine atoms at the 3 and 5 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-d-phenylalanine typically involves the bromination of d-phenylalanine. One common method is the direct bromination of d-phenylalanine using bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-d-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the bromine atoms, yielding d-phenylalanine or other reduced products.

Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or hydroxide ions (OH-) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: d-Phenylalanine or other reduced products.

Substitution: Amino or hydroxyl-substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its effects on glutamatergic transmission and potential neuroprotective properties.

Medicine: Explored for its potential therapeutic applications in treating neurological disorders, such as stroke and seizures

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

3,5-Dibromo-d-phenylalanine exerts its effects by modulating glutamatergic transmission. It acts as a partial agonist at N-methyl-d-aspartate (NMDA) receptors, reducing glutamate release and blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors . This modulation of glutamatergic synaptic transmission is believed to underlie its neuroprotective and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

3,5-Dibromo-l-phenylalanine: A similar compound with the same bromination pattern but different stereochemistry.

4-Amino-3,5-dibromo-d-phenylalanine: Another derivative with an additional amino group at the 4 position.

Uniqueness

3,5-Dibromo-d-phenylalanine is unique due to its specific bromination pattern and its ability to modulate multiple glutamatergic receptors. This polyvalent modulation distinguishes it from other compounds that may only target a single receptor type.

Biological Activity

3,5-Dibromo-d-phenylalanine (3,5-DBr-d-Phe) is a halogenated derivative of the amino acid d-phenylalanine, notable for its unique interaction with glutamatergic receptors. This compound has garnered attention in neuroscience and medicinal chemistry due to its dual action on neurotransmitter systems, particularly its modulation of NMDA and AMPA/kainate receptors.

- Chemical Formula : C9H8Br2N O2

- Molecular Weight : Approximately 423.10 g/mol

- Bromination Sites : Bromine atoms are located at the 3 and 5 positions of the phenyl ring.

Research indicates that 3,5-DBr-d-Phe acts as a partial agonist at N-methyl-D-aspartate (NMDA) receptors while simultaneously inhibiting alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This dual action suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and epilepsy by modulating synaptic transmission.

Key Findings:

- NMDA Receptor Modulation : Enhances NMDA receptor function with an EC50 value of approximately 331.6 µM and an efficacy of about 30.5% compared to NMDA .

- AMPA/Kainate Receptor Inhibition : Exhibits an IC50 of 29.4 µM for inhibiting AMPA/kainate receptor-mediated currents, reducing both amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) .

- Neuroprotective Potential : By decreasing presynaptic glutamate release, it may provide neuroprotective benefits during excitotoxic conditions associated with neurological diseases.

Applications in Neurological Disorders

The unique properties of 3,5-DBr-d-Phe make it a candidate for therapeutic interventions in various neurological conditions:

- Schizophrenia : Its ability to modulate glutamatergic transmission may help alleviate symptoms associated with this disorder.

- Epilepsy : The inhibition of excessive glutamate release could mitigate seizure activity.

- Stroke : Potential neuroprotective effects during ischemic events due to its modulation of synaptic transmission.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromination at positions 3 and 5 | Polyvalent modulator of glutamatergic receptors |

| 3,5-Dibromo-l-phenylalanine | Same bromination pattern but different chirality | Potential differences in biological activity |

| 4-Amino-3,5-dibromo-d-phenylalanine | Additional amino group at position 4 | Enhanced solubility and potential reactivity |

| 3-Bromo-l-tyrosine | Bromination at position 3 only | Less complex interactions compared to dibrominated derivatives |

Case Studies

Several studies have explored the biological activity of 3,5-DBr-d-Phe:

- In Vitro Studies : Research demonstrated that this compound significantly affects glutamatergic synaptic transmission by enhancing NMDA receptor activity while inhibiting AMPA/kainate receptor-mediated currents .

- Animal Models : In animal studies involving models of Parkinson's disease and phenylketonuria (PKU), administration of compounds similar to 3,5-DBr-d-Phe showed improvements in behavioral outcomes and alterations in neurotransmitter levels, indicating its potential for neuroprotection .

Properties

Molecular Formula |

C9H9Br2NO2 |

|---|---|

Molecular Weight |

322.98 g/mol |

IUPAC Name |

(2R)-2-amino-3-(3,5-dibromophenyl)propanoic acid |

InChI |

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |

InChI Key |

JDHBRWDIELMBHR-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1Br)Br)C[C@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.